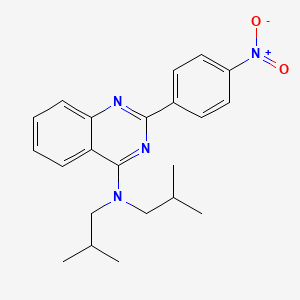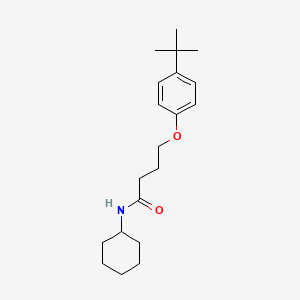![molecular formula C20H16FN3O B11633611 2-cyclopropyl-N'-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11633611.png)
2-cyclopropyl-N'-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ciclopropil-N'-[(E)-(2-fluorofenil)metiliden]quinolina-4-carbohidrazida es un compuesto de hidrazona de base de Schiff. Las bases de Schiff son una clase de compuestos orgánicos que generalmente se forman por la condensación de aminas primarias con compuestos carbonílicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-ciclopropil-N'-[(E)-(2-fluorofenil)metiliden]quinolina-4-carbohidrazida generalmente implica la condensación de 2-fluorobenzaldehído con 2-ciclopropilquinolina-4-carbohidrazida. La reacción generalmente se lleva a cabo en un disolvente de etanol en condiciones de reflujo . La mezcla de reacción se calienta para facilitar la formación de la base de Schiff, y luego el producto se aísla por filtración y recristalización.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-ciclopropil-N'-[(E)-(2-fluorofenil)metiliden]quinolina-4-carbohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción pueden convertir la base de Schiff en su amina correspondiente.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en el grupo fluorofenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas para facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de N de quinolina, mientras que la reducción puede producir los derivados de amina correspondientes.
Aplicaciones Científicas De Investigación
2-ciclopropil-N'-[(E)-(2-fluorofenil)metiliden]quinolina-4-carbohidrazida tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 2-ciclopropil-N'-[(E)-(2-fluorofenil)metiliden]quinolina-4-carbohidrazida implica su interacción con objetivos biológicos como enzimas o receptores. La parte de base de Schiff puede formar complejos de coordinación con iones metálicos, que luego pueden interactuar con moléculas biológicas. Esta interacción puede inhibir la actividad enzimática o modular la función del receptor, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
N'-[(E)-(4-fluorofenil)metiliden]bifenil-4-carbohidrazida: Similar en estructura pero con un grupo bifenilo en lugar de un anillo de quinolina.
N'-[(E)-(2,5-dimetoxi-fenil)metiliden]bifenil-4-carbohidrazida: Contiene grupos metoxi adicionales en el anillo de fenilo.
Singularidad
2-ciclopropil-N'-[(E)-(2-fluorofenil)metiliden]quinolina-4-carbohidrazida es única debido a sus partes ciclopropil y quinolina, que confieren propiedades químicas y biológicas distintas. Estas características estructurales pueden mejorar su estabilidad y reactividad, convirtiéndola en un compuesto valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C20H16FN3O |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-cyclopropyl-N-[(E)-(2-fluorophenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C20H16FN3O/c21-17-7-3-1-5-14(17)12-22-24-20(25)16-11-19(13-9-10-13)23-18-8-4-2-6-15(16)18/h1-8,11-13H,9-10H2,(H,24,25)/b22-12+ |
Clave InChI |
XHDTVLXBYJLJDJ-WSDLNYQXSA-N |
SMILES isomérico |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4F |
SMILES canónico |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11633529.png)

![(6Z)-6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633536.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11633547.png)
![2,5-Bis(1,3-benzodioxol-5-yl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B11633550.png)
![prop-2-en-1-yl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633553.png)
![6-[(5Z)-5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11633565.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633573.png)
![Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11633575.png)
![ethyl 2-{(3E)-2-(3-bromophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633578.png)
![(3Z)-3-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B11633590.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11633603.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11633617.png)
